REACTION_CXSMILES
|
C(O[C:4]([C:6]1[C:7]([NH:14][CH2:15][CH2:16][CH3:17])=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=[O:5])C.C([CH:20]([C:24](Cl)=[O:25])[C:21](Cl)=[O:22])C.[CH2:27]([O:29]CC)[CH3:28]>>[CH2:27]([O:29][C:24]([C:20]1[C:21](=[O:22])[N:14]([CH2:15][CH2:16][CH3:17])[C:7]2[N:8]=[C:9]([S:12][CH3:13])[N:10]=[CH:11][C:6]=2[C:4]=1[OH:5])=[O:25])[CH3:28]
|
Name
|
2-methylthio-4-propylamino-5-pyrimidine carboxylic acid ethyl ester
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NC(=NC1)SC)NCCC
|
Name
|
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 15 ml
|
Type
|
ADDITION
|
Details
|
of ethanol and this solution was added to a solution of 1.15 g
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with water to the cloudy point
|
Type
|
CUSTOM
|
Details
|
The precipitate which formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give 0.2 g
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(C2=C(N=C(N=C2)SC)N(C1=O)CCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |